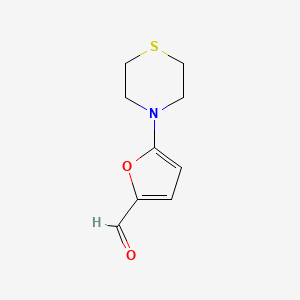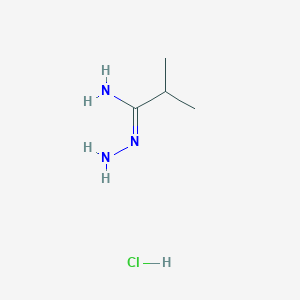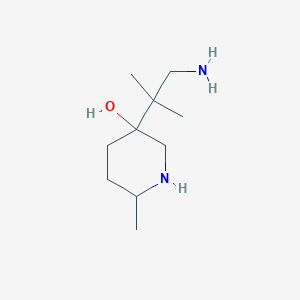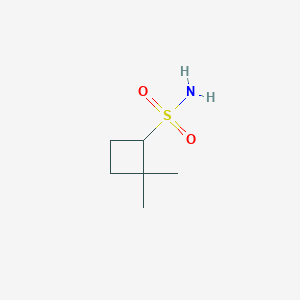
1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane is an organic compound with the molecular formula C11H21Cl It is a derivative of cyclohexane, where a 3-chloro-2-methylpropyl group and a methyl group are attached to the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane typically involves the alkylation of 4-methylcyclohexanol with 3-chloro-2-methylpropyl chloride. The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to deprotonate the alcohol, forming the corresponding alkoxide. The alkoxide then undergoes nucleophilic substitution with 3-chloro-2-methylpropyl chloride to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions: 1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in water, sodium cyanide (NaCN) in ethanol.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alcohols, nitriles, amines.
科学研究应用
1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It may serve as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: The specific pathways depend on the nature of the target molecules and the type of reaction. For example, in oxidation reactions, the compound may undergo electron transfer processes, while in substitution reactions, it may form covalent bonds with nucleophiles.
相似化合物的比较
- 1-(3-Chloro-2-methylpropyl)-4-methylbenzene
- 3-Chloro-2-methyl-1-propene
Comparison: 1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane is unique due to its cyclohexane ring structure, which imparts different chemical properties compared to similar compounds with benzene or propene backbones. The presence of the cyclohexane ring can influence the compound’s reactivity, stability, and interactions with other molecules.
属性
分子式 |
C11H21Cl |
|---|---|
分子量 |
188.74 g/mol |
IUPAC 名称 |
1-(3-chloro-2-methylpropyl)-4-methylcyclohexane |
InChI |
InChI=1S/C11H21Cl/c1-9-3-5-11(6-4-9)7-10(2)8-12/h9-11H,3-8H2,1-2H3 |
InChI 键 |
YQNXMEHHPAOECL-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)CC(C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Dimethyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13160399.png)
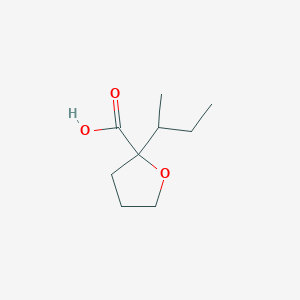
![1-[3-(Methylsulfanyl)propyl]-1H-imidazol-2-amine](/img/structure/B13160409.png)
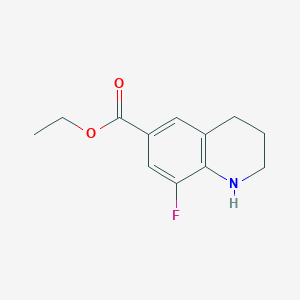

![2-[2-(2,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13160437.png)

![N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13160450.png)
